Cas no 13794-72-4 (6,7-dimethoxy-3,4-dihydroquinazolin-4-one)

6,7-dimethoxy-3,4-dihydroquinazolin-4-one 化学的及び物理的性質
名前と識別子
-
- 6,7-Dimethoxy-1H-quinazolin-4-one
- 6,7-DIMETHOXY-3,4-DIHYDROQUINAZOLIN-4-ONE
- 6,7-DIMETHOXY-3H-QUINAZOLIN-4-ONE
- 6,7-DIMETHOXY-4(1H)-QUINAZOLINONE
- 6,7-DIMETHOXY-4(3H)-QUINAZOLINONE
- 6,7-Dimethoxy-3,4-dihydroquinazoline-4-one
- 3H-6,7-dimethoxyquinazolin-4-one
- 6,7-dimethoxy quinazolin-3H-4-one
- 6,7-dimethoxy-4-hydroxyquinazoline
- 6,7-Dimethoxy-4-quinazolone
- 6,7-Dimethoxyquinazolin-4(1H)-one
- 6,7-dimethoxyquinazolin-4(3H)-one
- 6,7-dimethoxyquinazolin-4-ol
- 6,7-Dimethoxyquinazoline-4-one
- 6,7-Dimethoxy-4-quinazolinol
- 4(1H)-Quinazolinone,6,7-dimethoxy- (9CI)
- 6,7-Dimethoxyquinazoline-4(3H)-one
- BUTTPARK 47\08-40
- Gefitinib iMpurity E
- Gefitinib Impurity 4
- Gefitinib interMediate II
- 6,7-DiMethoxy-1H-quinazol...
- 6,7-dimethoxy-4-quinazolinone
- 4-amino-N-propan-2-ylbenzamide
- 7-DiMethoxy-1H-quinazolin-4-one
- 6,7-dimethoxy-quinazolin-4-ol
- 6,7-dimethoxy 4(1h)-quinazolinone
- 4(1H)-Quinazolinone, 6,7-dimethoxy-
- 6,7-dimethoxy-3-hydroquinazoli
- 6,7-dimethoxy-4-(3H)-quinazolinone
- FT-0636961
- 4(3H)-QUINAZOLINONE, 6,7-DIMETHOXY-
- VU0512855-1
- D3816
- Z56939172
- CS-M1056
- 6,7-Dimethoxy-3,4-dihydroquinazoline-4-one;
- HMS1757K19
- AKOS001039206
- MFCD07776135
- SDCCGMLS-0065808.P001
- 6,7-dimethoxy-3H-quinazoline-4-one
- 6,7-Dimethoxy-4-oxo-3,4-dihydroquinazoline
- 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one
- F3183-0036
- Maybridge3_001466
- 6,7-dimethoxy-4(3H)-quinazolone
- CCG-242418
- Oprea1_495367
- DS-0458
- V6TY85H8PJ
- HMS1435C14
- 10N-834
- BRD-K50145870-001-01-2
- BCP26603
- 6.7-Dimethoxy quinazolin-4-one
- SENNIDINEB
- AC-352
- SB10029
- 6,7-dimethoxy-3,4-dihydroquinazolin-4one
- PB21752
- MFCD01570147
- AKOS000117115
- 6,7-dimethoxy-4 (3H)-quinazolinone
- J-007081
- DMSRMHGCZUXCMJ-UHFFFAOYSA-N
- 13794-72-4
- IDI1_012853
- 6,7-dimethoxyquinazolin4-one
- DTXSID60363547
- 6,7-dimethoxy-4-(3H) quinazolinone
- PS-4400
- 6,7-dimethoxy-3,4-dihydroquinazolin4-one
- EN300-06937
- J-518172
- 6,7-dimethoxy-quinazolin-4-one
- 6 pound not7-Dimethoxy-1H-quinazolin-4-one
- AM20020454
- AKOS015919528
- 6,7-dimethoxy-4-(3H)quinazolinone
- SY007177
- SCHEMBL8917
- Gefitinib Impurity
- A807319
- 6,7-dimethoxyquinazolin-4-one
- CHEMBL1949861
- DB-014462
- SDCCGSBI-0659805.P001
- STL146420
- STK922207
- BBL029425
- 6,7-dimethoxy-3,4-dihydroquinazolin-4-one
-
- MDL: MFCD01570147
- インチ: 1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)11-5-12-10(6)13/h3-5H,1-2H3,(H,11,12,13)
- InChIKey: DMSRMHGCZUXCMJ-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C1=C(C([H])=C2C(C(N([H])C([H])=N2)=O)=C1[H])OC([H])([H])[H]
- BRN: 882100
計算された属性
- せいみつぶんしりょう: 206.06900
- どういたいしつりょう: 206.069
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 59.9
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.33
- ゆうかいてん: 298°C(lit.)
- ふってん: 374.1°C at 760 mmHg
- フラッシュポイント: 221.0±25.9 °C
- PSA: 64.21000
- LogP: 0.94030
- かんど: 空気に敏感である
6,7-dimethoxy-3,4-dihydroquinazolin-4-one セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: R20/21/22;R36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,Room Temperature
- 危険レベル:IRRITANT
- リスク用語:R20/21/22; R36/37/38
- セキュリティ用語:S26;S37/39
6,7-dimethoxy-3,4-dihydroquinazolin-4-one 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6,7-dimethoxy-3,4-dihydroquinazolin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A267501-1g |
6,7-Dimethoxy-1H-quinazolin-4-one |
13794-72-4 | 97% | 1g |
$9.0 | 2025-02-22 | |
Enamine | EN300-34148-0.25g |
6,7-dimethoxy-1,4-dihydroquinazolin-4-one |
13794-72-4 | 97% | 0.25g |
$19.0 | 2023-02-13 | |
Life Chemicals | F3183-0036-15mg |
6,7-dimethoxy-3,4-dihydroquinazolin-4-one |
13794-72-4 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3183-0036-20mg |
6,7-dimethoxy-3,4-dihydroquinazolin-4-one |
13794-72-4 | 90%+ | 20mg |
$99.0 | 2023-04-27 | |
Life Chemicals | F3183-0036-3mg |
6,7-dimethoxy-3,4-dihydroquinazolin-4-one |
13794-72-4 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Enamine | EN300-34148-1.0g |
6,7-dimethoxy-1,4-dihydroquinazolin-4-one |
13794-72-4 | 97% | 1.0g |
$26.0 | 2023-02-13 | |
Enamine | EN300-34148-10.0g |
6,7-dimethoxy-1,4-dihydroquinazolin-4-one |
13794-72-4 | 97% | 10.0g |
$50.0 | 2023-02-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00123-50G |
6,7-dimethoxy-3,4-dihydroquinazolin-4-one |
13794-72-4 | 97% | 50g |
¥ 336.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00123-100G |
6,7-dimethoxy-3,4-dihydroquinazolin-4-one |
13794-72-4 | 97% | 100g |
¥ 594.00 | 2023-04-04 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016085-25g |
6,7-dimethoxy-3,4-dihydroquinazolin-4-one |
13794-72-4 | 98% | 25g |
¥177 | 2024-05-25 |
6,7-dimethoxy-3,4-dihydroquinazolin-4-one 関連文献
-
Neetesh Agrawal,Jatin Machhi,Virendra Rathwa,Ashish M. Kanhed,Sagar Patel,Prashant Murumkar,Hardik Gandhi,Mange Ram Yadav RSC Adv. 2016 6 30661
-
Neetesh Agrawal,Jatin Machhi,Virendra Rathwa,Ashish M. Kanhed,Sagar Patel,Prashant Murumkar,Hardik Gandhi,Mange Ram Yadav RSC Adv. 2016 6 30661
関連分類
- Solvents and Organic Chemicals Organic Compounds Heterocyclic Compounds
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Quinazolines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Benzodiazines Quinazolines
6,7-dimethoxy-3,4-dihydroquinazolin-4-oneに関する追加情報
Introduction to 6,7-dimethoxy-3,4-dihydroquinazolin-4-one (CAS No. 13794-72-4)
6,7-dimethoxy-3,4-dihydroquinazolin-4-one, identified by the Chemical Abstracts Service Number (CAS No.) 13794-72-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline derivatives, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one, particularly the presence of methoxy groups at the 6th and 7th positions of the quinazoline core, contribute to its unique chemical properties and biological interactions.
The quinazoline scaffold is a privileged structure in drug discovery, with numerous analogs having demonstrated efficacy in various pharmacological contexts. The dihydroquinazolinone derivative exhibits a fused bicyclic system, which is conducive to hydrogen bonding interactions and can be modulated to enhance binding affinity to biological targets. The methoxy substituents not only influence the electronic distribution of the molecule but also play a crucial role in determining its solubility and metabolic stability.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the pharmacophoric properties of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one. Studies have highlighted its potential as an inhibitor of kinases and other enzymes involved in cancer progression. The methoxy groups enhance the molecule's ability to interact with hydrophobic pockets of target proteins, making it a promising candidate for structure-based drug design.
In vitro studies have demonstrated that 6,7-dimethoxy-3,4-dihydroquinazolin-4-one exhibits inhibitory activity against several kinases, including those overexpressed in resistant tumor cell lines. The compound's ability to disrupt signaling pathways such as MAPK and PI3K/Akt has been particularly noted. These pathways are critical for cell proliferation and survival, making them attractive targets for therapeutic intervention. The dihydroquinazolinone ring system provides a rigid framework that optimizes binding interactions with active sites of these enzymes.
The synthesis of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one involves multi-step organic transformations that highlight the versatility of quinazoline chemistry. Traditional approaches often employ cyclization reactions followed by functional group modifications to introduce the methoxy groups at the 6th and 7th positions. Modern synthetic methodologies have improved yields and purity, enabling more efficient production scales suitable for preclinical and clinical investigations.
The pharmacokinetic profile of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one is another area of active research. Initial studies suggest that the compound exhibits moderate oral bioavailability and favorable metabolic stability. However, further optimization is required to enhance its pharmacokinetic properties. Techniques such as prodrug design and chemical modifications are being explored to improve solubility and reduce clearance rates.
Preclinical trials have provided valuable insights into the safety and efficacy of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one. Animal models have shown promising results in tumor suppression without significant toxicity at therapeutic doses. These findings support its progression into clinical trials for the treatment of various malignancies. The compound's mechanism of action appears to involve both direct inhibition of cancer cell proliferation and modulation of immune responses against tumors.
The integration of machine learning algorithms has accelerated the discovery pipeline for quinazoline derivatives like 6,7-dimethoxy-3,4-dihydroquinazolin-4-one. Predictive models can identify structural modifications that enhance potency while minimizing side effects. This high-throughput virtual screening approach has identified novel analogs with improved pharmacological profiles.
The future directions for research on 6,7-dimethoxy-3,4-dihydroquinazolin-4-one include exploring its role in combination therapies with other anticancer agents. Synergistic effects between different drugs can lead to more effective treatment regimens with reduced resistance development. Additionally, investigating its potential applications in neurodegenerative diseases is an emerging area due to its interaction with protein kinase pathways involved in neuronal health.
In conclusion,6,7-dimethoxy-3,4-dihydroquinazolin-4-one (CAS No. 13794-72-4) represents a significant advancement in quinazoline-based drug discovery. Its structural features contribute to its biological activity against key targets involved in cancer progression. Ongoing research aims to optimize its pharmacokinetic properties and explore new therapeutic applications across multiple disease areas.
13794-72-4 (6,7-dimethoxy-3,4-dihydroquinazolin-4-one) 関連製品
- 1397685-06-1(2-Oxo-2-phenylethyl 3,4-diaminobenzoate)
- 2001791-28-0(1-(2-ethoxy-2-methylpropyl)azetidin-2-ylmethanamine)
- 380180-79-0(ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate)
- 384802-99-7(ethyl 2-tert-butyl-5-(2-chlorophenyl)methoxy-1-benzofuran-3-carboxylate)
- 106-08-1(Dodecanoic acid,26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester)
- 2227896-82-2((2R)-2-amino-2-(1,2-oxazol-3-yl)ethan-1-ol)
- 1207002-51-4(4-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide)
- 24906-65-8(Benzenesulfonamide, N-dodecyl-2,4,6-trimethyl-)
- 2344680-87-9(2-Thiophenecarbonitrile, 5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)-)
- 2287273-19-0((3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanamine)

